2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
Description
The compound 2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a heterocyclic molecule featuring fused triazolo-thiadiazole and imidazo-pyridine rings. Its structural complexity arises from the integration of multiple aromatic and heterocyclic systems, which are known to confer diverse biological activities. The imidazo[1,2-a]pyridine moiety, a bicyclic system with a nitrogen atom, is associated with pharmacological properties such as anti-inflammatory and antimicrobial activity .
Properties
Molecular Formula |
C18H14N6S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14N6S/c1-11-7-3-4-8-13(11)17-22-24-16(20-21-18(24)25-17)15-12(2)19-14-9-5-6-10-23(14)15/h3-10H,1-2H3 |
InChI Key |
HLQXWSFKCUVCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . The reaction conditions often include the use of dehydrating agents and may involve microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Triazole-Thiadiazole Core Formation
The synthesis begins with constructing the triazole-thiadiazole core. A common method involves reacting hydrazine derivatives with carbon disulfide under reflux conditions in ethanol, forming a thioamide intermediate. Subsequent cyclization with phosphorus oxychloride yields the triazolo-thiadiazole scaffold.
Imidazopyridine Fusion
The imidazopyridine moiety is introduced via cyclocondensation. For example, 2-methylimidazo[1,2-a]pyridine reacts with the preformed triazolo-thiadiazole intermediate in the presence of dehydrating agents like POCl₃. This step forms the fused heterocyclic system.
Alkylation and Substitution
The methylphenyl substituent at position 6 of the thiadiazole ring is introduced via nucleophilic substitution. Methyl iodide or other alkylating agents are used under basic conditions (e.g., K₂CO₃ in DMF) to achieve regioselective functionalization.
Reaction Mechanisms and Conditions
Functional Group Reactivity
-
Triazole Ring : Participates in electrophilic substitutions (e.g., nitration, halogenation) at the C-5 position due to electron-deficient nature.
-
Thiadiazole Moiety : Susceptible to nucleophilic attacks at sulfur, enabling ring-opening reactions with amines or alcohols.
-
Imidazopyridine Core : Aromatic electrophilic substitution occurs at C-8, often modified via Vilsmeier-Haack formylation.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hydrazine-CS₂ Cyclization | High regioselectivity | Requires toxic CS₂, long reaction times | 60–75% |
| POCl₃-Mediated Fusion | Rapid cyclization | Corrosive reagents, moisture-sensitive | 70–85% |
| Alkylation in DMF | Mild conditions, scalable | Limited to methyl/phenyl groups | 65–80% |
Oxidation and Reduction Profiles
Scientific Research Applications
2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to its pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Key Observations:
- Imidazo-pyridine vs. Aryl Groups : The target compound’s imidazo-pyridine substituent (position 3) distinguishes it from analogs with aryl or pyrazolyl groups. This bicyclic system may enhance binding to eukaryotic targets (e.g., enzymes or receptors) compared to simpler aryl groups .
- 2-Methylphenyl at Position 6 : This substituent, shared with the trimethoxyphenyl analog , likely improves lipophilicity and metabolic stability compared to bulkier groups like tetrahydronaphthylmethyl .
Pharmacological Activity
- Antimicrobial Potential: The trimethoxyphenyl analog exhibits broad-spectrum antimicrobial activity, attributed to electron-withdrawing methoxy groups enhancing electrophilic interactions . The target compound’s imidazo-pyridine may similarly engage microbial enzymes (e.g., 14-α-demethylase) via π-π stacking or hydrogen bonding .
- Anti-inflammatory Action : Triazolo-thiadiazoles with lipophilic substituents (e.g., ibuprofen derivatives) show COX-2 inhibition . The target’s 2-methylphenyl group may mimic this effect, though empirical data are needed.
- Vasodilatory Effects : Pyridinyl-substituted triazolo-thiadiazoles demonstrate vasodilation via calcium channel modulation . The imidazo-pyridine moiety in the target compound could amplify this activity due to its larger conjugated system.
Physicochemical Properties
- Crystal Packing : Weak C–H⋯π and hydrogen-bonding interactions in analogs like the trimethoxyphenyl derivative contribute to stable crystalline forms, which may influence bioavailability .
Biological Activity
The compound 2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex heterocyclic structure that integrates pharmacologically relevant moieties. This article explores its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview of its potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a distinctive structure that combines an imidazopyridine core and a triazolothiadiazole unit. These features are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation reactions of 2-methylimidazo[1,2-a]pyridine with triazole derivatives.
- Use of dehydrating agents such as phosphorus oxychloride to facilitate the formation of the triazole-thiadiazole linkage.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole and 1,3,4-thiadiazole moieties exhibit significant antimicrobial properties. A study showed that derivatives of these compounds demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | Staphylococcus aureus | High |
| Compound C | Klebsiella pneumoniae | Low |
Anticancer Properties
The presence of the triazolo-thiadiazole structure has been linked to anticancer activities. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study: Anticancer Activity
In vitro studies on related triazolothiadiazoles demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests significant anti-inflammatory potential. This mechanism is crucial for developing drugs aimed at treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of such compounds. Modifications on the aromatic rings can enhance or reduce potency against specific targets. For instance:
- Substitution patterns on the triazole ring can significantly influence antimicrobial efficacy.
- The introduction of different functional groups may alter the compound's interaction with biological receptors.
Pharmacokinetics and Molecular Modeling
In silico studies have been conducted to predict the pharmacokinetic properties of this compound. These include absorption, distribution, metabolism, and excretion (ADME) profiles which are essential for assessing its viability as a drug candidate .
Q & A
Q. How can computational models address discrepancies between in silico ADMET predictions and experimental pharmacokinetics?
- Solutions :
- Refine ADMET models using in-house data (e.g., microsomal stability in rat liver S9 fractions).
- Adjust logD7.4 and plasma protein binding parameters to align with in vivo bioavailability studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
